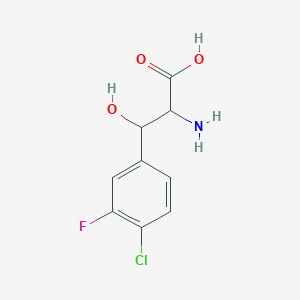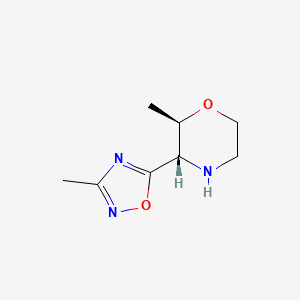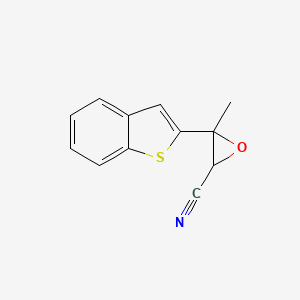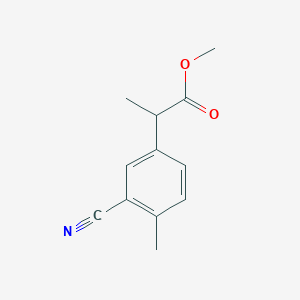amine](/img/structure/B13246320.png)
[(4-Methyl-1,3-thiazol-5-yl)methyl](2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-thiazol-5-yl)methylamine is an organic compound that features a thiazole ring substituted with a methyl group at the 4-position and a methylbutylamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,3-thiazol-5-yl)methylamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution at the 4-Position:
Attachment of the Methylbutylamine Group: The final step involves the nucleophilic substitution of the 5-position with 2-methylbutan-2-ylamine. This can be facilitated by using a suitable leaving group at the 5-position, such as a halide or tosylate, and carrying out the reaction under basic conditions.
Industrial Production Methods
Industrial production of (4-Methyl-1,3-thiazol-5-yl)methylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-thiazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-1,3-thiazol-5-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-thiazol-5-yl)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-1,3-thiazol-5-yl)methylamine
- (4-Methyl-1,3-thiazol-5-yl)methylamine
- (4-Methyl-1,3-thiazol-5-yl)methylamine
Uniqueness
(4-Methyl-1,3-thiazol-5-yl)methylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the thiazole ring and the specific alkylamine group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-5-10(3,4)12-6-9-8(2)11-7-13-9/h7,12H,5-6H2,1-4H3 |
InChI Key |
FWHWKDHCHZXVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(N=CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13246265.png)


amine](/img/structure/B13246286.png)
![3-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13246288.png)





![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)
